molecular formula C20H24N2O B6034270 1-{3-[(3-anilino-1-piperidinyl)methyl]phenyl}ethanone

1-{3-[(3-anilino-1-piperidinyl)methyl]phenyl}ethanone

Cat. No. B6034270
M. Wt: 308.4 g/mol
InChI Key: KKBYWNQBUZQRQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3-[(3-anilino-1-piperidinyl)methyl]phenyl}ethanone, also known as A-401, is a synthetic compound that belongs to the family of piperidine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.

Mechanism of Action

The mechanism of action of 1-{3-[(3-anilino-1-piperidinyl)methyl]phenyl}ethanone is not fully understood. However, it is believed to act as a dopamine and serotonin reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This leads to an increase in dopamine and serotonin signaling, which may be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-{3-[(3-anilino-1-piperidinyl)methyl]phenyl}ethanone has both biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may be responsible for its therapeutic effects. It has also been shown to have anxiolytic and antidepressant effects, which may be beneficial for the treatment of various psychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-{3-[(3-anilino-1-piperidinyl)methyl]phenyl}ethanone in lab experiments is its high potency and selectivity for dopamine and serotonin reuptake inhibition. This makes it a valuable tool for studying the dopaminergic and serotonergic systems in the brain. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in some experiments.

Future Directions

There are several future directions for the study of 1-{3-[(3-anilino-1-piperidinyl)methyl]phenyl}ethanone. One direction is to further investigate its potential as a therapeutic agent for the treatment of various neurological disorders, including Parkinson's disease and depression. Another direction is to study its effects on other neurotransmitter systems in the brain, such as the noradrenergic and cholinergic systems. Additionally, further studies are needed to determine the long-term effects and potential toxicity of this compound.

Synthesis Methods

The synthesis of 1-{3-[(3-anilino-1-piperidinyl)methyl]phenyl}ethanone involves the reaction of 3-(piperidin-3-yl)aniline with 1-bromo-3-chlorobenzene in the presence of a palladium catalyst. The resulting product is then purified through a series of chromatography techniques to obtain a pure compound.

Scientific Research Applications

1-{3-[(3-anilino-1-piperidinyl)methyl]phenyl}ethanone has been shown to have potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been studied for its effects on the central nervous system, particularly on the dopaminergic and serotonergic systems. It has also been studied for its potential as a therapeutic agent for the treatment of various neurological disorders, including Parkinson's disease and depression.

properties

IUPAC Name

1-[3-[(3-anilinopiperidin-1-yl)methyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-16(23)18-8-5-7-17(13-18)14-22-12-6-11-20(15-22)21-19-9-3-2-4-10-19/h2-5,7-10,13,20-21H,6,11-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBYWNQBUZQRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)CN2CCCC(C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.